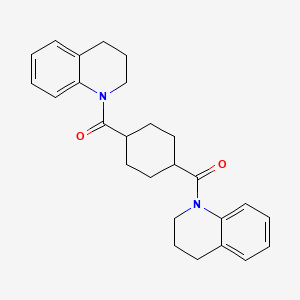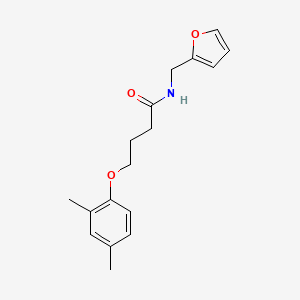![molecular formula C20H16ClNO3 B4221628 1-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one](/img/structure/B4221628.png)
1-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Overview
Description
1-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antibacterial, antitubercular, and anticancer properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and ethoxymethylenemalonate.
Introduction of the chloro, hydroxy, and methoxy groups: These functional groups are introduced through selective halogenation, hydroxylation, and methylation reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The biological activity of 1-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one is attributed to its ability to interact with various molecular targets. It can inhibit bacterial enzymes, disrupt cell wall synthesis, and interfere with DNA replication . The compound’s anticancer activity is believed to involve the inhibition of specific signaling pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
Bedaquiline: An anti-tuberculosis drug with a quinoline core.
Chloroquine: An antimalarial drug that also contains a quinoline structure.
Quinoline N-oxides: Intermediates in organic synthesis with diverse biological activities.
Compared to these compounds, 1-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-25-17-9-12(8-15(21)20(17)24)14-10-18(23)22-16-7-6-11-4-2-3-5-13(11)19(14)16/h2-9,14,24H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUROBGYLPHCKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 4-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4221551.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4221564.png)
![Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4221572.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]-3-iodobenzamide](/img/structure/B4221580.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4221585.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4221593.png)

![N-[(4-CHLOROPHENYL)METHYL]-2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE](/img/structure/B4221623.png)
![3,4-dimethoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4221633.png)

![3-[4-(4-BENZOYLPHENYL)PIPERAZINO]-1-ETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4221652.png)
![6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-5-PHENYL-4(3H)-PYRIMIDINONE](/img/structure/B4221655.png)
![2-[(3-bromo-4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4221662.png)
